1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine
Description
1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine is a bicyclic aromatic compound featuring a benzo[7]annulene core fused with a pyrrolidine ring and a nitro substituent at the 2-position. The benzo[7]annulene scaffold is known for its strained geometry and unique electronic properties, which are modulated by substituents like nitro groups (electron-withdrawing) and pyrrolidine (a saturated heterocycle).
Properties
IUPAC Name |
1-(3-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-17(19)15-8-4-12-3-6-14(7-5-13(12)11-15)16-9-1-2-10-16/h4,8,11,14H,1-3,5-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMSXWOFIDKOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrobenzoannulene core, followed by the introduction of the nitro group and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. The nitro group can serve as a pharmacophore, enhancing biological activity. Research has indicated that derivatives of tetrahydrobenzoannulenes exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study demonstrated that compounds similar to 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in pain management therapies. The introduction of the nitro group was found to enhance selectivity towards COX-2, minimizing gastrointestinal side effects associated with traditional NSAIDs .
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for synthesizing more complex molecules. The pyrrolidine ring can undergo various transformations such as oxidation and substitution reactions, making it a versatile building block.
Synthetic Pathways
Research has identified several synthetic routes involving 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine:
- N-Alkylation Reactions : This compound can be used to introduce alkyl groups at the nitrogen atom of the pyrrolidine ring.
| Reaction Type | Description |
|---|---|
| N-Alkylation | Reacting with alkyl halides to form amines |
| Oxidation | Converting pyrrolidine to N-oxides |
Materials Science
The unique electronic properties of 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine make it a candidate for applications in materials science, particularly in the development of organic semiconductors.
Electronic Properties
Research has shown that compounds containing benzoannulene structures exhibit interesting electronic properties suitable for organic photovoltaic applications. Their ability to facilitate charge transport can be exploited in the design of efficient solar cells .
Photochemical Applications
The compound's structure allows for potential photochemical applications due to its ability to absorb light and undergo photochemical reactions.
Photostability Studies
Studies have indicated that compounds similar to 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine exhibit stable photophysical properties under UV irradiation. This stability is crucial for applications in photodynamic therapy (PDT), where light activation leads to therapeutic effects .
Mechanism of Action
The mechanism of action of 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group and pyrrolidine ring play key roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[7]annulene Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
- Nitro Group Impact: The nitro substituent in the target compound is expected to significantly lower electron density in the benzo[7]annulene ring, altering UV-Vis absorption and redox potentials compared to bromomethyl or ester-substituted analogs .
- Pyrrolidine vs.
Biological Activity
1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine is a complex organic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
The molecular formula of 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine is C15H20N2O2, with a molecular weight of 252.34 g/mol. The compound features a nitro group and a pyrrolidine ring fused with a benzoannulene structure, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 252.34 g/mol |
| CAS Number | 59295671 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of nitro compounds similar to 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine. Research indicates that nitro derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant antiproliferative effects .
Anti-inflammatory Effects
Nitro compounds are also recognized for their anti-inflammatory properties. Studies have reported that they can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β. These effects suggest that 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine may serve as a multi-target lead compound in the development of anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial potential of nitro compounds has been documented extensively. Compounds similar to 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-7-yl)pyrrolidine have demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Study on Anticancer Activity
A study conducted by Neill et al. (2004) explored the anticancer activity of various nitro compounds on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC50 values ranging from 0.67 µM to higher concentrations depending on the specific structure .
Study on Anti-inflammatory Mechanisms
Research published in Pharmaceutical Research (2022) highlighted the anti-inflammatory effects of nitro derivatives similar to our compound. The study found that these compounds significantly reduced the levels of inflammatory markers in vitro and in vivo models .
Q & A
Q. What are the standard synthetic routes for 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine, and how can reaction conditions be optimized?
The synthesis of benzoannulene-pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-pyrrolidine-1-yl-benzaldehydes) are synthesized by heating fluorinated precursors with dialkylamines in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
- Temperature control : Prolonged heating (≥150°C) ensures complete substitution.
- Catalyst use : Potassium carbonate acts as a base to deprotonate intermediates.
- Workup : Sequential washing with ammonium chloride removes unreacted amines.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Routine characterization involves:
- 1H/13C NMR : To confirm substituent positions and ring junction stereochemistry. For example, aromatic protons in benzoannulene derivatives resonate at δ 6.75–7.61 ppm .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion).
- Elemental analysis : Verifies empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- IR spectroscopy : Nitro groups exhibit strong absorbance at ~1520 cm⁻¹ (asymmetric stretch).
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and regioselectivity of nitro-substituted benzoannulenes in pyrrolidine functionalization?
Quantum mechanical methods (e.g., DFT) and software like Gaussian or ORCA can model transition states and electron density maps. For instance:
- Reaction path search : Identify low-energy pathways for nitro-group reduction or substitution.
- Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction rates .
- Regioselectivity analysis : Fukui indices highlight nucleophilic/electrophilic sites on the benzoannulene core.
Table 1 : Computational Parameters for Reactivity Prediction
| Parameter | Value/Method | Reference |
|---|---|---|
| Basis set | B3LYP/6-311+G(d,p) | |
| Solvation model | COSMO-RS (DMF) | |
| Transition state search | Nudged Elastic Band (NEB) method |
Q. What experimental design strategies (e.g., factorial design) are suitable for optimizing multi-step syntheses of this compound?
A 2^k factorial design systematically tests variables like temperature, solvent ratio, and catalyst loading. For example:
Q. How can researchers resolve contradictions between spectral data and proposed structures?
- 2D NMR (COSY, NOESY) : Resolves ambiguities in aromatic coupling patterns or stereochemistry.
- X-ray crystallography : Provides definitive proof of molecular geometry (if crystals are obtainable).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using ACD/Labs or MestReNova) .
Q. What strategies mitigate side reactions during nitro-group functionalization (e.g., reduction to amine or displacement)?
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of pyrrolidine).
- Controlled conditions : Use mild reducing agents (e.g., Zn/HCl instead of H₂/Pd) to prevent over-reduction.
- Kinetic monitoring : In-situ IR or Raman spectroscopy detects intermediates and adjusts reaction parameters dynamically .
Methodological Challenges
Q. How do steric and electronic effects influence the compound’s stability in catalytic applications?
- Steric effects : Bulky substituents on the benzoannulene ring hinder π-π stacking, reducing aggregation in solution.
- Electronic effects : The nitro group’s electron-withdrawing nature deactivates the ring toward electrophilic attack but enhances oxidative stability. Computational Mulliken charges quantify these effects .
Q. What are the best practices for scaling up the synthesis while maintaining yield and purity?
- Continuous flow reactors : Improve heat/mass transfer compared to batch processes.
- Process analytical technology (PAT) : Real-time monitoring via HPLC or FTIR ensures consistency.
- Design of Experiments (DoE) : Identifies critical quality attributes (CQAs) for regulatory compliance .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Hypothesis testing : Check for unaccounted side reactions (e.g., dimerization) via LC-MS.
- Sensitivity analysis : Quantify the impact of impurities in starting materials using Monte Carlo simulations.
- Cross-validation : Compare results with analogous compounds (e.g., 11-(pyrrolidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
